molecular formula C7H12ClNO2 B6316083 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride CAS No. 1888587-45-8

3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride

Cat. No. B6316083
CAS RN: 1888587-45-8
M. Wt: 177.63 g/mol
InChI Key: DKXUTVCDDGFMPM-UHFFFAOYSA-N
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Description

“3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 177.63 . It is a solid substance and should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Azelaic Acid: Pharmacological Properties and Efficacy

Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates efficacy in treating acne and hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest potential utility in arresting cutaneous malignant melanoma progression. This action is believed to be linked to the inhibition of mitochondrial oxidoreductase activity and DNA synthesis. In controlled studies, azelaic acid showed comparable anti-acne efficacy to other treatments and demonstrated effectiveness against melasma, positioning it as a valuable treatment option (Fitton & Goa, 1991).

Catalytic Oxidation of Cyclohexene

Research into the catalytic oxidation of cyclohexene highlights the synthetic value of controlling oxidation reactions to yield specific products with different oxidation states and functional groups. This is critical for applications in chemical industry, emphasizing the importance of selective and controllable catalytic processes in synthesizing intermediates like 7-oxabicyclo[4.1.0]heptane (Cao et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The review on carboxylic acids’ impact on engineered microbes like E. coli and Saccharomyces cerevisiae highlights their potential as microbial inhibitors at concentrations below desired yield and titer. This understanding is crucial for developing metabolic engineering strategies to increase microbial robustness against such inhibitory effects, essential for biorenewable chemical production (Jarboe et al., 2013).

Norcantharidin Analogues in Cancer Research

Norcantharidin, a demethylated form of cantharidin with potent anticancer activity, and its analogues show potential for structural modification to enhance anticancer activities. This area of research underlines the importance of structural modification in drug development, offering insights into creating more effective anticancer compounds (Deng & Tang, 2011).

Organic Acids in Acidizing Operations

A comprehensive review on the use of organic acids in acidizing operations for carbonate and sandstone formations addresses the limitations of hydrochloric acid due to its high dissolving power and corrosion rate. It emphasizes the advantages of using weaker, less corrosive organic acids like formic, acetic, citric, and lactic acids to avoid these issues, highlighting their applications and limitations in oil and gas operations (Alhamad et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful. The hazard statements associated with it are H302, H315, H319, H335, which suggest that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUTVCDDGFMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2C1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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